3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid
3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid
NMDA receptors are neuroreceptors that have binding sites for glycine or D-serine as well as L-glutamate. MDL 29951 is an antagonist of NMDA receptors with high affinity for the glycine binding site (Ki = 140 nM). It is functional both in vitro and in vivo. MDL 29951 blocks NMDA receptor-dependent convulsions in audiogenic seizure-susceptible DBA/2J mice. It is used to evaluate the role of the glycine site of the NMDA receptor in neurological signaling. MDL 29951 is also an agonist of the G protein-coupled receptor GPR17 (EC50 values range from 7 nM to 6 µM, depending on the assay). GPR17 is thought to be involved in oligodendrocyte differentiation and myelin formation/repair.
MDL 29951 is a novel glycine antagonist of NMDA receptor activation (Ki=0.14 mM, [3H]glycine binding) in vitro and in vivo.
MDL 29951 is a novel glycine antagonist of NMDA receptor activation (Ki=0.14 mM, [3H]glycine binding) in vitro and in vivo.
Brand Name:
Vulcanchem
CAS No.:
130798-51-5
VCID:
VC0534835
InChI:
InChI=1S/C12H9Cl2NO4/c13-5-3-7(14)10-6(1-2-9(16)17)11(12(18)19)15-8(10)4-5/h3-4,15H,1-2H2,(H,16,17)(H,18,19)
SMILES:
C1=C(C=C(C2=C1NC(=C2CCC(=O)O)C(=O)O)Cl)Cl
Molecular Formula:
C12H9Cl2NO4
Molecular Weight:
302.11 g/mol
3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid
CAS No.: 130798-51-5
Cat. No.: VC0534835
Molecular Formula: C12H9Cl2NO4
Molecular Weight: 302.11 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | NMDA receptors are neuroreceptors that have binding sites for glycine or D-serine as well as L-glutamate. MDL 29951 is an antagonist of NMDA receptors with high affinity for the glycine binding site (Ki = 140 nM). It is functional both in vitro and in vivo. MDL 29951 blocks NMDA receptor-dependent convulsions in audiogenic seizure-susceptible DBA/2J mice. It is used to evaluate the role of the glycine site of the NMDA receptor in neurological signaling. MDL 29951 is also an agonist of the G protein-coupled receptor GPR17 (EC50 values range from 7 nM to 6 µM, depending on the assay). GPR17 is thought to be involved in oligodendrocyte differentiation and myelin formation/repair. MDL 29951 is a novel glycine antagonist of NMDA receptor activation (Ki=0.14 mM, [3H]glycine binding) in vitro and in vivo. |
|---|---|
| CAS No. | 130798-51-5 |
| Molecular Formula | C12H9Cl2NO4 |
| Molecular Weight | 302.11 g/mol |
| IUPAC Name | 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid |
| Standard InChI | InChI=1S/C12H9Cl2NO4/c13-5-3-7(14)10-6(1-2-9(16)17)11(12(18)19)15-8(10)4-5/h3-4,15H,1-2H2,(H,16,17)(H,18,19) |
| Standard InChI Key | KNBSYZNKEAWABY-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C2=C1NC(=C2CCC(=O)O)C(=O)O)Cl)Cl |
| Canonical SMILES | C1=C(C=C(C2=C1NC(=C2CCC(=O)O)C(=O)O)Cl)Cl |
| Appearance | Solid powder |
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